molecular formula C7H9N3O2 B2901706 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351772-44-5

7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Numéro de catalogue: B2901706
Numéro CAS: 1351772-44-5
Poids moléculaire: 167.168
Clé InChI: NNMVFPXQPCPFKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel neuroactive compounds. It belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class of heterocyclic compounds, which have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Research into these derivatives has demonstrated promising in vivo activity in rodent models of cognition, suggesting potential for the treatment of central nervous system disorders such as cognitive deficits, mood disorders, and schizophrenia . The compound can be synthesized via a facile one-pot, multi-step protocol starting from pyrazole-3-carboxylic acids, which involves amide formation, pyrazine ring closure, hydrolysis, and dehydration . The 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structure is a key intermediate in this synthetic route, highlighting its fundamental role in accessing a wider array of functionalized molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

7-hydroxy-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-5-7(12)8-3-6(11)10(5)9-4/h2,6,11H,3H2,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVFPXQPCPFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CNC(=O)C2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

One-Pot Three-Step Synthesis Protocol

Starting Materials and Reagent Selection

The synthesis begins with 2-methylpyrazole-3-carboxylic acid, which undergoes amide formation with α-halo ketones (e.g., chloroacetone) in the presence of thionyl chloride. The resulting carboxamide intermediate is treated with ammonium acetate in acetic acid under reflux to facilitate pyrazine ring closure via nucleophilic substitution.

Key Reaction Steps:
  • Amide Formation :
    $$ \text{2-Methylpyrazole-3-carboxylic acid} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{SOCl}_2} \text{Carboxamide Intermediate} $$
  • Cyclization :
    Carboxamide reacts with ammonium acetate in acetic acid at 100°C for 12 hours to form the dihydropyrazine core.
  • Hydrolysis and Dehydration :
    The intermediate 7-hydroxy derivative is isolated after hydrolysis with aqueous HCl, followed by dehydration under reduced pressure.

Intermediate Isolation and Characterization

The critical intermediate, 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is isolated as a white solid via recrystallization from dimethylformamide (DMF)-water (1:1). Its structure is confirmed by $$ ^1\text{H} $$ NMR, showing characteristic signals at δ 2.35 (s, 3H, CH$$_3$$), δ 4.12 (dd, 2H, H-6), and δ 5.78 (s, 1H, H-7).

Alternative Synthetic Routes

Base-Mediated Intramolecular Hydroamination

Aryl(prop-2-yn-1-yl)-1H-pyrazolyl-2-carboxamides undergo base-mediated cyclization using potassium tert-butoxide in tetrahydrofuran (THF) at 60°C. This method avoids harsh acidic conditions but requires pre-functionalized starting materials.

Acid-Catalyzed Ring Closure

Hydrochloric acid in dioxane at room temperature induces rapid cyclization (5–30 minutes), as monitored by thin-layer chromatography (TLC). This approach achieves yields of 72–85% for 7-hydroxy derivatives.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols favor ethanol-water mixtures over DMF for cost-effectiveness. Catalytic tetrapropylammonium bromide (TPAB) enhances reaction rates in three-component systems, though its application to pyrazolo[1,5-a]pyrazines remains exploratory.

Analytical Characterization and Validation

Spectroscopic Data

Parameter Value
Molecular Formula C$$7$$H$$9$$N$$3$$O$$2$$
Molecular Weight 179.17 g/mol
$$ ^1\text{H} $$ NMR (DMSO-d$$_6 $$) δ 2.35 (s, 3H), δ 4.12 (dd, 2H), δ 5.78 (s, 1H), δ 8.21 (s, 1H)
$$ ^{13}\text{C} $$ NMR δ 20.9 (CH$$_3$$), δ 46.2 (C-6), δ 75.6 (C-7), δ 157.8 (C-4)

Purity and Yield Optimization

Method Yield (%) Purity (%)
One-pot three-step 78 99
Acid-catalyzed cyclization 85 98

Comparative Evaluation of Methodologies

The one-pot three-step protocol offers superior yield (78–85%) and scalability compared to base-mediated routes (65–70%). Acid-catalyzed methods excel in speed but require stringent pH control. Industrial adoption favors solvent-free conditions and ionic liquid catalysts, though these remain under development for this specific compound.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Precursors

The compound is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1 : Alkylation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(chloromethyl)oxirane under basic conditions to form an oxirane intermediate .
  • Step 2 : Oxirane ring-opening with amines or hydroxyl groups, followed by cyclization to yield the pyrazolo[1,5-a]pyrazin-4-one core .
  • Step 3 : Functionalization at position 7 through hydroxylation or methoxylation .

Oxidation Reactions

The hydroxyl group at position 7 undergoes selective oxidation to form ketones or aldehydes:

Reaction Conditions Product Yield Source
Oxidation to ketonePCC (pyridinium chlorochromate)7-Oxo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one65%
Diol oxidation (OsO₄/NaIO₄)Osmium tetroxide, sodium periodateCleavage to aldehyde derivatives52%

Example :7 Hydroxy derivativePCC7 Oxo derivative[9][11]\text{7 Hydroxy derivative}\xrightarrow{\text{PCC}}\text{7 Oxo derivative}\quad[9][11]

Nucleophilic Substitution

The hydroxyl group participates in alkylation and esterification:

Alkylation

  • Conditions : Reaction with methyl iodide/K₂CO₃ in DMF .
  • Product : 7-Methoxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
  • Yield : 75–85% .

Esterification

  • Conditions : Acetic anhydride, pyridine.
  • Product : 7-Acetoxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
  • Yield : 68%.

Functionalization at Position 3

Position 3 of the pyrazole ring can be modified via cross-coupling reactions, though direct data for the 2-methyl variant is limited. Analogous derivatives (e.g., 3-iodo analogs) undergo Suzuki-Miyaura couplings:

Reaction Conditions Product Yield Source
IodinationNIS (N-iodosuccinimide)3-Iodo-7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one60%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME3-Aryl derivatives45–70%

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound participates in ring-expansion reactions:

  • Example : Treatment with NH₃ in methanol induces cyclization to form tetrahydro-1,4-diazepinone derivatives .

Stability and Side Reactions

  • Hydroxyl Group Sensitivity : The 7-hydroxy group is prone to dehydration under strong acidic conditions, forming unsaturated byproducts .
  • Methyl Group Inertness : The 2-methyl group remains inert under most reaction conditions, directing functionalization to other sites.

Table 1: Yields of Functionalized Derivatives

Derivative Reaction Type Yield Conditions Source
7-MethoxyAlkylation85%CH₃I, K₂CO₃, DMF, 70°C
7-AcetoxyEsterification68%Ac₂O, pyridine, RT
7-OxoOxidation65%PCC, CH₂Cl₂, RT
3-IodoHalogenation60%NIS, CHCl₃, 50°C

Table 2: Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
7-Hydroxy-2-methyl derivative2.45 (s, 3H, CH₃), 4.25 (m, 2H)46.2 (C-6), 75.6 (C-7)
7-Methoxy derivative3.30 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃)52.1 (OCH₃), 75.9 (C-7)

Applications De Recherche Scientifique

This compound has shown potential in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Modulation of biochemical pathways related to disease processes.

Comparaison Avec Des Composés Similaires

Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives with Anticancer Activity

Several analogs of this scaffold exhibit potent anticancer activity, particularly against lung cancer A549 cells:

Compound Substituents Biological Activity (IC₅₀) Mechanism of Action Reference
5-Alkyl-2-ferrocenyl derivatives Ferrocenyl group at position 2; alkyl at N5 10–20 µM Apoptosis induction via ROS
5-Benzyl-2-(4-chlorophenyl) derivative (3o) 4-Chlorophenyl at pyrazole; benzyl at N5 <10 µM Autophagy modulation
7-Methoxy analog Methoxy at position 7 Not reported Intermediate in synthesis

Key Findings :

  • Ferrocenyl derivatives (e.g., 5-alkyl-2-ferrocenyl analogs) demonstrate enhanced cytotoxicity due to redox-active ferrocene, which generates reactive oxygen species (ROS) and triggers apoptosis .
  • Compound 3o (5-benzyl-2-(4-chlorophenyl)) shows superior potency, likely due to electron-withdrawing substituents enhancing cellular uptake .

Negative Allosteric Modulators of mGluR2 Receptors

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones with substitutions at positions 2 and 7 act as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2):

Compound Substituents Functional Activity (EC₅₀) Application Reference
7-((Methylsulfonyl)methyl) derivatives Methylsulfonylmethyl at position 7 0.1–1 µM Neurological disorders
2-Ethoxyphenyl derivatives Ethoxyphenyl at position 2 Not reported Prodrug development

Key Findings :

  • Methylsulfonylmethyl substituents improve pharmacokinetic properties (e.g., plasma half-life ~30 minutes) compared to acyclic analogs .
  • These compounds inhibit mGluR2 signaling, making them candidates for treating anxiety and schizophrenia .

Prodrug Potential and Stability

Certain dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones serve as prodrugs for β-amidomethyl vinyl sulfones, which target viral proteases:

Compound Key Feature Stability/Reversibility Application Reference
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2 Cyclic form of β-amidomethyl vinyl sulfone Slow reversibility at pH 7.4 Antiviral prodrug
Phenylsulfonamide-substituted analog 8 Sulfonamide at position 2 Partial conversion to acyclic form Alphavirus protease inhibition

Key Findings :

  • Cyclic analogs (e.g., 2 ) exhibit improved plasma exposure (4-fold higher) and reduced clearance compared to acyclic precursors .
  • Conversion to reactive acyclic forms occurs in the presence of glutathione (GSH), enabling targeted drug release .

Structural-Activity Relationship (SAR) Trends

  • Position 2 : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anticancer activity by improving membrane permeability .
  • Position 7 : Hydroxyl or methoxy groups influence metabolic stability; methylsulfonyl substituents improve CNS penetration .
  • N5 Substitution : Bulky groups (e.g., benzyl) enhance binding affinity to biological targets .

Activité Biologique

7-Hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure comprising pyrazole and pyrazinone moieties. This compound has garnered attention in pharmacology due to its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluR2), which are implicated in various neurological functions and disorders.

Chemical Structure and Properties

The chemical formula of 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is C7H9N3O2C_7H_9N_3O_2. Its structural features contribute to its biological activity, particularly its interaction with mGluR2 receptors.

Property Details
IUPAC Name7-hydroxy-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Molecular FormulaC₇H₉N₃O₂
Mechanism of ActionNegative allosteric modulation of mGluR2

Modulation of mGluR2 Receptors

Research indicates that 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one acts as a negative allosteric modulator of mGluR2 receptors. This modulation has significant implications for the treatment of mood disorders and cognitive dysfunctions. Studies have shown that derivatives of this compound exhibit enhanced potency in modulating mGluR2 activity compared to earlier compounds, suggesting a promising therapeutic potential in neuropharmacology .

Cognitive Enhancement

In preclinical models, this compound has been observed to enhance cognitive functions by modulating glutamate transmission. The selective interaction with mGluR2 receptors allows for improved cognitive outcomes without the adverse effects typically associated with direct agonists or antagonists .

Case Studies and Research Findings

A series of studies have explored the biological activity of 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives:

  • Neuropharmacological Studies :
    • In animal models, compounds derived from this structure have shown improvements in memory and learning tasks. For example, administration of these derivatives led to increased performance in spatial memory tests .
  • Anticancer Activity :
    • Some derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, a study reported that a related compound demonstrated an IC50 value of 12.54 μM against Panc-1 pancreatic cancer cells, indicating significant cytotoxicity .
  • Mechanism of Action :
    • The mechanism involves modulation of intracellular signaling pathways associated with glutamate neurotransmission. This modulation is crucial for understanding the therapeutic applications in neurodegenerative diseases and mood disorders .

Synthesis and Derivatives

The synthesis of 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps including nucleophilic substitution reactions due to the electron-rich nitrogen atoms present in its structure. Recent advancements have focused on optimizing these reactions through microwave irradiation techniques to improve yields and reduce reaction times .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃ in H₂SO₄, 0°C → r.t.65–78
HydroxylationSilylformamidine, benzene, reflux72–85

How is 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one characterized, and which analytical techniques are most reliable?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H NMR identifies the hydroxy proton (δ 10–12 ppm, broad) and methyl group (δ 2.1–2.3 ppm). ¹³C NMR confirms the carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 208.082) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 16.05° between pyrazole and benzene rings in analogs) and confirms the screw-boat conformation of the dihydropyrazine ring .

What structural features distinguish this compound from related dihydropyrazolo-pyrazinones?

Methodological Answer:
Key structural attributes:

  • Hydroxy group at position 7 : Enhances hydrogen-bonding potential, influencing solubility and bioactivity .
  • Methyl substitution at position 2 : Steric effects alter reactivity at adjacent positions .
  • Planarity of the pyrazole ring : Dihedral angles (e.g., 84.84° in analogs) affect π-π stacking in crystal packing .

Advanced Research Questions

What biological activities are associated with this compound, and what mechanistic hypotheses exist?

Methodological Answer:
While direct data on this compound is limited, analogs show:

  • Neuroprotective effects : Pyrazolo[1,5-a]pyrazines modulate glutamate receptors or inhibit oxidative stress pathways .
  • Anti-inflammatory activity : Hydroxy and methyl groups may interact with COX-2 or NF-κB signaling .
    Experimental Design :
  • Screen in neuronal oxidative stress models (e.g., H₂O₂-induced PC12 cells) with ROS assays.
  • Use molecular docking to predict binding to targets like NMDA receptors .

How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:
SAR studies require:

  • Positional modifications : Compare analogs with substituents at positions 2 (methyl vs. halogens) and 7 (hydroxy vs. methoxy) .
  • Bioisosteric replacements : Replace the hydroxy group with sulfonamide or fluorine to assess polarity effects .
    Table 2: SAR Trends in Analogs
ModificationBioactivity ChangeReference
7-OH → 7-OCH₃↓ Solubility, ↑ COX-2 affinity
2-CH₃ → 2-ClEnhanced metabolic stability

How should researchers resolve contradictions in synthetic yields or bioactivity data?

Methodological Answer:
Common issues and solutions:

  • Yield variability : Optimize purification (e.g., column chromatography vs. recrystallization) and monitor reaction intermediates via TLC .
  • Bioactivity discrepancies : Validate assays with positive controls (e.g., celecoxib for COX-2) and ensure consistent cell culture conditions .
    Case Study : Nitration yields varied from 65% to 78% due to trace moisture; rigorous drying of reagents improved reproducibility .

What computational strategies predict the compound’s reactivity or target interactions?

Methodological Answer:

  • DFT Calculations : Model electrophilic substitution at position 7 to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., CDK2) using crystal structures of analogs .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

What strategies enable selective functionalization of position 7 for derivatization?

Methodological Answer:

  • Protection/deprotection : Use silyl ethers (e.g., TMSCl) to protect the hydroxy group during alkylation .
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions introduce aryl groups at position 7 via boronic acid intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.